molecular formula C5H6ClF3N2S B1448858 4-(2,2,2-Trifluoroethyl)-1,3-thiazol-2-amine hydrochloride CAS No. 1820712-13-7

4-(2,2,2-Trifluoroethyl)-1,3-thiazol-2-amine hydrochloride

Cat. No. B1448858
M. Wt: 218.63 g/mol
InChI Key: DHTDOEZIODSWMJ-UHFFFAOYSA-N
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Description

The compound “4-(2,2,2-Trifluoroethyl)-1,3-thiazol-2-amine hydrochloride” is likely to be a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. The trifluoroethyl group attached to the thiazole ring could potentially influence the compound’s reactivity and properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through nucleophilic substitution reactions or coupling reactions involving a trifluoroethyl group and a thiazole derivative .


Molecular Structure Analysis

The molecular structure of this compound would consist of a thiazole ring with an amine group at the 2-position and a trifluoroethyl group at the 4-position. The presence of the trifluoroethyl group could potentially influence the compound’s electronic properties and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by the presence of the trifluoroethyl group and the amine group. The trifluoroethyl group could potentially participate in nucleophilic substitution reactions, while the amine group could act as a base or nucleophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the trifluoroethyl group and the amine group. For example, the compound could exhibit polarity due to the electronegative fluorine atoms in the trifluoroethyl group .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Spectroscopic Properties : The compound has been studied for its synthetic routes and structural properties. The research delves into the reaction of chloral with substituted anilines, leading to the formation of respective 2,2,2-trichloroethylidene anilines. Further treatment with thioglycolic acid produces a series of substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones. This process is notable for the possible intermediates that can be formed on the reaction of chloral with amines. High-resolution magnetic resonance spectra and ab initio calculations have been used to gain insight into the conformation of the observed products (Issac & Tierney, 1996).

Industrial Applications

  • Fine Organic Synthesis : The compound is relevant in the industry of fine organic synthesis. It's been used in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Its role in producing analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids is significant in applied sciences, biotechnology, energy, and chemistry. The synthesis and use of the compound in various agricultural and medical products highlight its industrial significance (Nazarov et al., 2021).

Chemical and Biological Properties

  • Synthesis and Transformation of Derivatives : Research has also focused on the synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including oxazoles, thiazoles, and selenazoles. The study sheds light on their chemical and biological properties, offering insights into their synthesis methods and the wide range of natural molecules and synthetic drugs they are part of. The synthetic derivatives exhibit diverse biological activities like insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, neurodegenerative, and other types of activity (Abdurakhmanova et al., 2018).

Environmental Applications

  • PFAS Removal : The compound has been indicated in studies related to the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. Amine-containing sorbents, possibly including derivatives of this compound, have shown promise in PFAS control, especially at low concentrations in municipal water and wastewater. The removal process involves a combination of electrostatic interactions, hydrophobic interactions, and sorbent morphology. This highlights the environmental relevance of the compound in water treatment technologies (Ateia et al., 2019).

Future Directions

The future research directions involving this compound could potentially include exploring its reactivity, studying its potential uses in chemical synthesis, and investigating its biological activity .

properties

IUPAC Name

4-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2S.ClH/c6-5(7,8)1-3-2-11-4(9)10-3;/h2H,1H2,(H2,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTDOEZIODSWMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)CC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClF3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,2,2-Trifluoroethyl)-1,3-thiazol-2-amine hydrochloride

CAS RN

1820712-13-7
Record name 4-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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